molecular formula C20H31O4P B14677354 2-exo-Hydroxy-exo-trimethylen-norbornane phosphate CAS No. 34260-65-6

2-exo-Hydroxy-exo-trimethylen-norbornane phosphate

Cat. No.: B14677354
CAS No.: 34260-65-6
M. Wt: 366.4 g/mol
InChI Key: GXWYRSCTDVINTI-UHFFFAOYSA-N
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Description

2-exo-Hydroxy-exo-trimethylen-norbornane phosphate is a complex organic compound derived from norbornane. Norbornane, also known as bicyclo[2.2.1]heptane, is a bicyclic hydrocarbon with a unique structure that has been extensively studied in organic chemistry

Preparation Methods

The synthesis of 2-exo-Hydroxy-exo-trimethylen-norbornane phosphate typically involves multiple steps, starting from norbornane derivatives. One common synthetic route involves the functionalization of norbornane to introduce the hydroxy and phosphate groups. This can be achieved through a series of reactions, including oxidation, substitution, and phosphorylation . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-exo-Hydroxy-exo-trimethylen-norbornane phosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and phosphorylating agents like phosphorus oxychloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-exo-Hydroxy-exo-trimethylen-norbornane phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-exo-Hydroxy-exo-trimethylen-norbornane phosphate involves its interaction with specific molecular targets. The hydroxy and phosphate groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, it can interact with proteins and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

2-exo-Hydroxy-exo-trimethylen-norbornane phosphate can be compared with other norbornane derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

34260-65-6

Molecular Formula

C20H31O4P

Molecular Weight

366.4 g/mol

IUPAC Name

bis(8-tricyclo[5.2.1.02,6]decanyl) hydrogen phosphate

InChI

InChI=1S/C20H31O4P/c21-25(22,23-19-9-11-7-17(19)15-5-1-3-13(11)15)24-20-10-12-8-18(20)16-6-2-4-14(12)16/h11-20H,1-10H2,(H,21,22)

InChI Key

GXWYRSCTDVINTI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C3CC2CC3OP(=O)(O)OC4CC5CC4C6C5CCC6

Origin of Product

United States

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